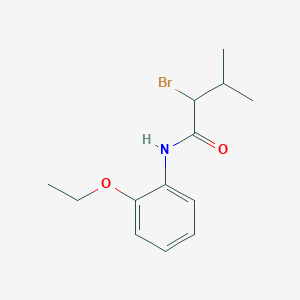
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone is a complex organic compound featuring a diazepane ring and an isopropoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the diazepane ring. One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes . This method is advantageous due to its high enantioselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as imine reductases, can be optimized for industrial applications to ensure high yield and purity .
化学反応の分析
Types of Reactions
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
科学的研究の応用
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone involves its interaction with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The isopropoxyphenyl group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(4-Cyclobutyl-1,4-diazepan-1-yl)-(3-hydroxyazetidin-1-yl)methanone: This compound has a similar diazepane ring but differs in the substituent groups.
(4-Cyclobutyl-1,4-diazepan-1-yl)-[4-(1-hydroxy-propyl)-phenyl]-methanone: This compound has a hydroxy-propyl group instead of an isopropoxyphenyl group.
Uniqueness
The uniqueness of (4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15(2)23-18-9-7-16(8-10-18)19(22)21-12-4-11-20(13-14-21)17-5-3-6-17/h7-10,15,17H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNRRAOFZRHXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-nitrobenzamide](/img/structure/B2778824.png)
![3-(furan-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2778825.png)
![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2778826.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2778827.png)
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene](/img/structure/B2778828.png)
![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)
![8-(2-((4-ethylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778833.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778835.png)
![N-({[2,3'-bifuran]-5-yl}methyl)oxolane-3-carboxamide](/img/structure/B2778837.png)
![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B2778838.png)
![1-allyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2778840.png)
![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2778842.png)
